molecular formula C25H19NO3 B12480086 2-(Diphenylcarbamoyl)naphthalen-1-yl acetate

2-(Diphenylcarbamoyl)naphthalen-1-yl acetate

Cat. No.: B12480086
M. Wt: 381.4 g/mol
InChI Key: GQUMHJPXGLXCKT-UHFFFAOYSA-N
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Description

2-(Diphenylcarbamoyl)naphthalen-1-yl acetate is an organic compound that belongs to the class of naphthalenes These compounds are characterized by the presence of a naphthalene moiety, which consists of two fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylcarbamoyl)naphthalen-1-yl acetate typically involves the reaction of naphthalene derivatives with diphenylcarbamoyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylcarbamoyl)naphthalen-1-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalen-1-yl derivatives .

Scientific Research Applications

2-(Diphenylcarbamoyl)naphthalen-1-yl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Diphenylcarbamoyl)naphthalen-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diphenylcarbamoyl)naphthalen-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H19NO3

Molecular Weight

381.4 g/mol

IUPAC Name

[2-(diphenylcarbamoyl)naphthalen-1-yl] acetate

InChI

InChI=1S/C25H19NO3/c1-18(27)29-24-22-15-9-8-10-19(22)16-17-23(24)25(28)26(20-11-4-2-5-12-20)21-13-6-3-7-14-21/h2-17H,1H3

InChI Key

GQUMHJPXGLXCKT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC2=CC=CC=C21)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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